molecular formula C20H25N3O3 B2920768 N-(4-Methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide CAS No. 477320-19-7

N-(4-Methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide

Cat. No.: B2920768
CAS No.: 477320-19-7
M. Wt: 355.438
InChI Key: KQTVZNUGNXDNEM-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two methoxyphenyl groups attached to a piperazine ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide typically involves the reaction of 4-methoxyphenylpiperazine with an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the presence of a base like triethylamine to facilitate the acylation process. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the compound. Purification steps, including crystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The acetamide group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)piperazine: Shares the piperazine core but lacks the acetamide group.

    4-Methoxyphenylacetamide: Contains the acetamide group but lacks the piperazine ring.

    N-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide: Similar structure but with a phenyl group instead of a methoxyphenyl group.

Uniqueness

N-(4-Methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide is unique due to the presence of two methoxyphenyl groups attached to the piperazine ring, which may confer distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-25-18-7-3-16(4-8-18)21-20(24)15-22-11-13-23(14-12-22)17-5-9-19(26-2)10-6-17/h3-10H,11-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTVZNUGNXDNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477320-19-7
Record name N-(4-METHOXYPHENYL)-2-(4-(4-METHOXYPHENYL)-1-PIPERAZINYL)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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